SB-222200

Beschreibung

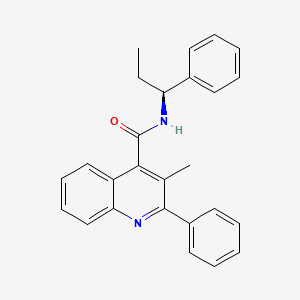

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYRKWJSMQECI-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938540 |

Source

|

| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-69-9 |

Source

|

| Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 222200 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SB-222200: A Technical Guide to a Potent and Selective NK3 Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-222200, a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK3) receptor. The document details its mechanism of action, core signaling pathways, quantitative pharmacological data, and comprehensive experimental protocols relevant to its study.

Core Mechanism of Action

This compound functions as a competitive and reversible antagonist at the human NK3 receptor (hNK-3R).[1] It exerts its effects by blocking the binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor, a G-protein coupled receptor (GPCR).[2][3] This blockade prevents the conformational changes in the receptor necessary for intracellular signaling. This compound is highly selective for the NK3 receptor subtype and can penetrate the blood-brain barrier, making it a valuable tool for investigating the central nervous system (CNS) functions of the NKB/NK3R system.[2][4][5]

Key Signaling Pathways Modulated by this compound

The antagonism of the NK3 receptor by this compound disrupts key physiological signaling cascades, most notably the Gq/11-PLC pathway and the neuroendocrine regulation of gonadotropin-releasing hormone (GnRH) secretion.

2.1. Intracellular Gq/11 Signaling

The NK3 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by NKB, it stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. This compound prevents this entire cascade by blocking the initial NKB binding step.[6]

2.2. Neuroendocrine Regulation of the HPG Axis

In the hypothalamus, KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons are critical for the pulsatile secretion of GnRH.[7] NKB, released from these neurons, acts on NK3 receptors to stimulate GnRH release. GnRH then travels to the pituitary gland to trigger the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By blocking NK3 receptors, this compound interrupts this pathway, leading to a reduction in LH pulse frequency and amplitude.[8][9] This mechanism underlies its potential for treating sex-hormone-dependent disorders.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the in vitro and in vivo profile of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Receptor | Value | Cell Line | Assay Type | Reference |

|---|---|---|---|---|---|

| Ki | Human NK3 | 4.4 nM | CHO-hNK-3R | Radioligand Binding | [2][4][5][10][11] |

| Human NK1 | >100,000 nM | CHO-hNK-1R | Radioligand Binding | [2][4][5][10] | |

| Human NK2 | 250 nM | CHO-hNK-2R | Radioligand Binding | [2][4][5][10][11] | |

| Murine NK3 | 174 nM | HEK 293-mNK-3R | Radioligand Binding | [4][5] | |

| IC50 | Human NK3 | 18.4 nM | HEK 293-hNK-3R | Ca2+ Mobilization | [2][4][5] |

| Murine NK3 | 265 nM | HEK 293-mNK-3R | Ca2+ Mobilization | [4][5] | |

| Tilapia Tac3Ra | 84.11 µM | COS-7 | CRE Luciferase | [12] |

| Kb | Rabbit | 7.7 nM | Rabbit Sphincter | Muscle Contraction |[1] |

Table 2: Pharmacokinetic Profile of this compound in Rat

| Parameter | Route | Dose | Value | Unit | Reference |

|---|---|---|---|---|---|

| Oral Bioavailability | p.o. | 10 mg/kg | 46% | % | [2][4] |

| Cmax | p.o. | 10 mg/kg | 427 | ng/mL | [2] |

| Terminal Half-life (t1/2) | i.v. | 2.5 mg/kg | 1.9 | h | [2] |

| Plasma Clearance | i.v. | 2.5 mg/kg | 56 | mL/min/kg |[2] |

Table 3: In Vivo Pharmacodynamic Effects of this compound

| Model | Effect | Dose/Administration | Reference |

|---|---|---|---|

| Mouse | 57% inhibition of senktide-induced behavioral responses. | 5 mg/kg (oral) | [2][4] |

| Female Rat | Delayed onset of puberty; reduced LH pulse frequency and amplitude. | Continuous i.c.v. infusion for 14 days. | [8] |

| Male Tilapia | Significantly lower plasma LH levels 2 hours post-injection. | 100 µg/kg (IP) | [12] |

| Ewe | Reduced amplitude of the LH surge by 40%. | Microimplant into the retrochiasmatic area. |[13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize this compound.

4.1. Protocol: Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of this compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

-

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor (CHO-hNK-3R).

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.

-

-

2. Assay Procedure:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand (e.g., 125I-[MePhe7]NKB), and 150 µL of the membrane suspension.

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB (e.g., 10 µM), 50 µL radioligand, and 150 µL membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL radioligand, and 150 µL membrane suspension.

-

-

Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

-

3. Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

-

-

4. Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 value, which is then used to calculate the Ki (inhibitor constant).

-

4.2. Protocol: Calcium Mobilization Functional Assay

This functional assay measures the ability of this compound to block the NKB-induced increase in intracellular calcium.

-

1. Cell Preparation:

-

Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK-3 receptor in a black, clear-bottom 96-well plate.

-

Grow cells to near confluency.

-

-

2. Dye Loading:

-

Wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution for approximately 1 hour at 37°C.

-

Wash the cells again to remove excess extracellular dye.

-

-

3. Antagonist and Agonist Addition:

-

Add varying concentrations of this compound to the appropriate wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Record a baseline fluorescence reading.

-

Add a fixed concentration of NKB (typically an EC80 concentration to elicit a submaximal response) to all wells.

-

Immediately begin recording fluorescence intensity over time.

-

-

4. Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular [Ca2+].

-

Calculate the percentage of inhibition of the NKB-induced calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value using a sigmoidal dose-response curve fit.[7]

-

4.3. Protocol: In Vivo Assessment of LH Secretion in Ovariectomized Rats

This protocol assesses the pharmacodynamic effect of this compound on the HPG axis in a model of hypergonadotropic hypogonadism.

-

1. Animal Model:

-

Use adult female ovariectomized (OVX) rats. Ovariectomy removes the negative feedback of ovarian hormones, leading to elevated and distinctly pulsatile LH secretion.

-

Allow animals to recover for at least two weeks post-surgery.

-

For frequent blood sampling, surgically implant an intracardiac or intravenous cannula several days before the experiment.

-

-

2. Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).

-

-

3. Blood Sampling:

-

Collect serial blood samples (e.g., 50-100 µL) at regular intervals (e.g., every 6-10 minutes) for a period of several hours both before and after drug administration.

-

Process blood to separate plasma and store at -80°C until analysis.

-

-

4. Hormone Analysis:

-

Measure plasma LH concentrations using a specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

5. Data Analysis:

-

Analyze the pulsatile pattern of LH secretion using a pulse analysis algorithm (e.g., PULSAR).

-

Compare key parameters such as mean LH concentration, LH pulse frequency, and LH pulse amplitude between the vehicle-treated and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of this compound, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. rndsystems.com [rndsystems.com]

- 11. taiclone.com [taiclone.com]

- 12. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prenatal Testosterone Excess Decreases Neurokinin 3 Receptor Immunoreactivity within the Arcuate Nucleus KNDy cell population - PMC [pmc.ncbi.nlm.nih.gov]

What is the pharmacology of SB-222200?

An In-Depth Technical Guide to the Pharmacology of SB-222200

Introduction

This compound, chemically identified as (S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] Developed for central nervous system (CNS) disorders, it effectively penetrates the blood-brain barrier, making it a valuable tool for investigating the physiological and pathophysiological roles of NK-3 receptors, particularly within the CNS.[1][3] This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the NK-3 receptor, leading to the effective blockade of downstream signaling pathways initiated by the endogenous ligand, neurokinin B (NKB).

Mechanism of Action

This compound functions as a competitive antagonist at the NK-3 receptor, a G protein-coupled receptor (GPCR).[4] By binding to the receptor, it prevents the binding of NKB and other tachykinin agonists. This blockade inhibits the receptor-mediated signaling cascade, most notably the mobilization of intracellular calcium.[1][3] Studies have shown that the inhibition is surmountable, which is characteristic of a competitive antagonist.[3]

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized through radioligand binding assays and functional assessments of receptor-mediated signaling.

Quantitative In Vitro Data

| Parameter | Receptor/Cell Line | Species | Value | Reference |

| Binding Affinity (Ki) | NK-3 | Human | 4.4 nM | [1][2][3] |

| NK-3 | Murine | 174 nM | [1][2] | |

| NK-1 | Human | >100,000 nM | [1][2][3] | |

| NK-2 | Human | 250 nM | [1][2][3] | |

| Functional Potency (IC50) | NK-3 (Ca²⁺ Mobilization) | Human | 18.4 nM | [1][2][3] |

| NK-3 (Ca²⁺ Mobilization) | Murine | 265 nM | [1][2] |

Experimental Protocols

-

Radioligand Binding Assay:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor (CHO-hNK-3R).[1][2][3]

-

Assay Conditions: Competition binding assays were conducted using approximately 5-18 µg of membrane protein and a specific radioligand, such as 125I-[MePhe7]neurokinin B or [3H]SR142801.[1][5]

-

Incubation: Varying concentrations of this compound were incubated with the membranes and radioligand.

-

Detection: The amount of bound radioligand was quantified using a scintillation counter after separating bound from free ligand via filtration.[6]

-

Data Analysis: Ki values were calculated to determine the binding affinity of this compound.

-

-

Calcium Mobilization Assay:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) were cultured in 96-well plates.[1][4]

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]

-

Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of this compound.[4]

-

Agonist Stimulation: Cells were subsequently stimulated with a fixed concentration of an NK-3 agonist, typically NKB, to induce calcium mobilization.[1][4]

-

Data Acquisition: Changes in intracellular calcium concentration were measured by monitoring fluorescence.

-

Data Analysis: Dose-response curves were generated to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced response.[4]

-

In Vivo Pharmacology

This compound demonstrates dose-dependent efficacy in animal models, effectively antagonizing behaviors induced by NK-3 receptor agonists.

Quantitative In Vivo Data

| Parameter | Model | Species | Value | Reference |

| Efficacy (ED50) | Senktide-induced behaviors | Mouse | ~5 mg/kg (p.o.) | [1][2] |

Experimental Protocols

-

Senktide-Induced Behavioral Model:

-

Animals: Male BALB/c mice were used for the study.[2]

-

Drug Administration: this compound was administered orally (p.o.) at varying doses.[1][2]

-

Pretreatment: A pretreatment period, typically 30 minutes, was allowed for the compound to be absorbed and distributed.[2]

-

Agonist Challenge: The NK-3 receptor-selective agonist, senktide, was administered either intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) to induce specific behavioral responses (e.g., head shakes, tail whips).[1][2]

-

Behavioral Observation: The frequency and duration of the induced behaviors were observed and quantified.

-

Data Analysis: The dose of this compound required to inhibit the senktide-induced behavioral responses by 50% (ED50) was determined. The inhibitory effects were found to correlate significantly with the brain concentrations of this compound, but not with plasma concentrations.[1][2]

-

Pharmacokinetics

Pharmacokinetic studies in rats demonstrate that this compound has good oral bioavailability and achieves sustained plasma concentrations.

Summary of Pharmacokinetic Parameters in Rats

| Parameter | Dose | Route | Value | Reference |

| Cmax | 8-10 mg/kg | Oral | ~400-427 ng/mL | [1][3][7] |

| Bioavailability | 8-10 mg/kg | Oral | 46% | [1][2][3] |

| t1/2 (terminal) | 2.5 mg/kg | i.v. | 1.9 h | [3] |

| Clearance (plasma) | 2.5 mg/kg | i.v. | 56 mL/min/kg | [3] |

Experimental Protocols

-

Pharmacokinetic Evaluation in Rats:

-

Animals: Sprague-Dawley rats were used.[1]

-

Oral Administration: For bioavailability studies, this compound was administered by oral gavage (e.g., 8 or 10 mg/kg).[1][2][7]

-

Intravenous Administration: For determining clearance and terminal half-life, this compound was administered via intravenous infusion (e.g., 2.5 mg/kg).[2][3]

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were quantified using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography with mass spectrometric detection (LC/MS/MS).[2]

-

CNS Penetration: To assess blood-brain barrier penetration, brain and plasma concentrations were measured after administration, confirming the compound's presence in the CNS.[1][2]

-

Interaction with the Dopaminergic System

NK-3 receptors are localized in brain regions that are critical for regulating dopaminergic neurotransmission, such as the ventral tegmental area (VTA) and substantia nigra.[8] Consequently, this compound can modulate dopamine-mediated behaviors.

-

Acute Administration: Acute treatment with this compound has been shown to attenuate cocaine-induced hyperactivity, particularly stereotypic activity, in mice.[8] This suggests that NK-3 receptor blockade can modulate the behavioral effects of dopamine-releasing agents.[8]

-

Repeated Administration: Interestingly, repeated administration of this compound (e.g., 5 mg/kg daily for 5 days) followed by a washout period led to an enhanced hyperactive response to a subsequent challenge with cocaine or a dopamine D1 receptor agonist.[8][9] This behavioral sensitization was associated with a significant (19.7%) increase in the density of dopamine D1 receptors in the striatum.[8][9]

Conclusion

This compound is a well-characterized pharmacological tool with high affinity and selectivity for the NK-3 receptor. Its ability to be administered orally and to penetrate the central nervous system makes it particularly useful for in vivo studies.[1][2] The extensive data on its pharmacodynamic and pharmacokinetic properties provide a solid foundation for its use in elucidating the complex roles of the NK-3 receptor in both normal physiology and various CNS-related pathologies.

References

- 1. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of this compound, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarshare.temple.edu [scholarshare.temple.edu]

The Discovery and Development of SB-222200: A Technical Guide to a Potent Neurokinin-3 Receptor Antagonist

Executive Summary: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of SB-222200, a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. Contrary to the initial inquiry, this compound is not a 5-HT2C receptor antagonist; its primary therapeutic action is through the modulation of the tachykinin system. This document details the core pharmacology of this compound, including its binding affinity, in vitro and in vivo functional activity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the NK-3 receptor signaling pathway are provided for researchers and drug development professionals. A separate section clarifies the discovery and development of SB-242084, a well-characterized selective 5-HT2C receptor antagonist, to address the initial query.

Introduction to this compound and the Neurokinin-3 Receptor

The tachykinin family of neuropeptides, which includes Substance P, neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a myriad of physiological processes within the central and peripheral nervous systems. These peptides exert their effects through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The NK-3 receptor, for which NKB is the preferential endogenous ligand, is predominantly expressed in the central nervous system (CNS) and is implicated in the regulation of mood, pain, and reproductive functions.[1]

The development of non-peptide antagonists for the NK-3 receptor has been a significant focus of pharmaceutical research for the potential treatment of various CNS disorders, including schizophrenia, depression, and pain.[2][3] this compound, a member of the quinoline-4-carboxamide class of compounds, emerged from these efforts as a potent, selective, and orally bioavailable NK-3 receptor antagonist with the ability to penetrate the blood-brain barrier.[4][5]

Discovery and Medicinal Chemistry

The discovery of this compound was part of a broader medicinal chemistry campaign focused on identifying non-peptide antagonists for the NK-3 receptor. The foundational structure for this class of compounds is the 2-phenylquinoline-4-carboxamide scaffold.[6][7] The development process involved systematic modifications to this core structure to optimize potency, selectivity, and pharmacokinetic properties.

Lead optimization efforts starting from the selective quinoline NK-3 receptor antagonist talnetant (SB-223412) led to the identification of this compound.[8] In vivo biotransformation studies in rats revealed that this compound is metabolized via (ω-1) oxidation of its α-ethyl side chain to an active metabolite.[5]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro potency and selectivity of this compound were determined using radioligand binding assays and functional cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Receptor/Cell Line | Ligand/Agonist | Parameter | Value | Reference |

| Radioligand Binding | Human NK-3 (CHO cells) | ¹²⁵I-[MePhe⁷]NKB | Kᵢ | 4.4 nM | [4] |

| Radioligand Binding | Human NK-1 | - | Kᵢ | >100,000 nM | [4] |

| Radioligand Binding | Human NK-2 | - | Kᵢ | 250 nM | [4] |

| Radioligand Binding | Murine NK-3 (HEK 293 cells) | ¹²⁵I-[MePhe⁷]NKB | Kᵢ | 174 nM | [9] |

| Calcium Mobilization | Human NK-3 (HEK 293 cells) | Neurokinin B | IC₅₀ | 18.4 nM | [4] |

| Calcium Mobilization | Murine NK-3 (HEK 293 cells) | Neurokinin B | IC₅₀ | 265 nM | [9] |

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in various animal models. Oral administration of this compound produced a dose-dependent inhibition of behavioral responses induced by the NK-3 receptor-selective agonist, senktide, in mice, with an ED₅₀ value of approximately 5 mg/kg.[9]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound has moderate oral bioavailability (46%) with a maximum plasma concentration (Cₘₐₓ) of 427 ng/mL following a 10 mg/kg oral dose. The terminal elimination half-life is approximately 1.9 hours.[4] Importantly, this compound effectively crosses the blood-brain barrier in both mice and rats.[9]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Dose | Reference |

| Bioavailability | 46% | 10 mg/kg | [9] |

| Cₘₐₓ | ~400 ng/mL | 8 mg/kg | [9] |

| Cₘₐₓ | 427 ng/mL | 10 mg/kg | [4] |

| Half-life (t₁/₂) | 1.9 h | 2.5 mg/kg (i.v.) | [4] |

Mechanism of Action: NK-3 Receptor Signaling

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Activation of the NK-3 receptor by its endogenous ligand, NKB, or an agonist like senktide, initiates a cascade of intracellular events leading to a physiological response.

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[11]

Experimental Protocols

Radioligand Binding Assay for NK-3 Receptor

This protocol is for determining the binding affinity of a test compound for the NK-3 receptor.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration.[12]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB), and varying concentrations of the test compound (this compound).

-

Incubate at room temperature for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[12]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[12]

-

Calcium Mobilization Assay

This protocol measures the functional antagonism of the NK-3 receptor by a test compound.

Methodology:

-

Cell Preparation:

-

Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor in a 96-well plate.[11]

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Addition:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a specific period.

-

-

Agonist Stimulation:

-

Add a fixed concentration of an NK-3 receptor agonist (e.g., neurokinin B) to the wells to stimulate calcium release.

-

-

Fluorescence Measurement:

-

Immediately measure the change in fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of the test compound to determine the IC₅₀ value.

-

Clarification: The 5-HT2C Receptor and SB-242084

The initial request for information on this compound as a 5-HT2C receptor antagonist was based on a misconception. To address the user's interest in this area, this section provides a brief overview of a well-characterized and selective 5-HT2C receptor antagonist, SB-242084.

Discovery and Development of SB-242084

SB-242084 was developed by GlaxoSmithKline as a selective antagonist for the serotonin 5-HT2C receptor.[13] It is a potent and brain-penetrant compound that has been instrumental in elucidating the physiological roles of the 5-HT2C receptor.[14]

Pharmacological Profile of SB-242084

Table 3: In Vitro Activity of SB-242084

| Assay Type | Receptor/Cell Line | Ligand/Agonist | Parameter | Value (pKi/pKb) | Reference |

| Radioligand Binding | Human 5-HT2C | - | pKᵢ | 9.0 | [13][14] |

| Radioligand Binding | Human 5-HT2B | - | pKᵢ | 7.0 | [13] |

| Radioligand Binding | Human 5-HT2A | - | pKᵢ | 6.8 | [13] |

| PI Hydrolysis | Human 5-HT2C (SH-SY5Y cells) | Serotonin | pKₑ | 9.3 | [13][14] |

SB-242084 exhibits over 100-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors and a range of other serotonin, dopamine, and adrenergic receptors.[14] In vivo, SB-242084 has demonstrated anxiolytic-like effects in animal models.[14]

Mechanism of Action: 5-HT2C Receptor Signaling

The 5-HT2C receptor, similar to the NK-3 receptor, primarily couples to Gq/11 proteins.[15][16] Its activation leads to the stimulation of phospholipase C (PLC) and the subsequent production of IP₃ and DAG, resulting in an increase in intracellular calcium.[16] However, the 5-HT2C receptor has also been shown to couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.[15][17]

Conclusion

This compound is a well-characterized, potent, and selective NK-3 receptor antagonist with significant potential as a pharmacological tool for investigating the role of the NK-3 receptor in the CNS and as a lead compound for the development of novel therapeutics. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a valuable asset in preclinical research. While the initial query regarding its activity at the 5-HT2C receptor was inaccurate, this guide has clarified its true mechanism of action and provided a comprehensive overview of its discovery and development. Furthermore, the inclusion of information on the selective 5-HT2C antagonist SB-242084 serves to address the original interest in this distinct but equally important therapeutic target.

References

- 1. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New quinoline NK3 receptor antagonists with CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of this compound, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. um.edu.mt [um.edu.mt]

- 14. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the In Vivo Landscape of SB-222200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide consolidates the current understanding of the in vivo effects of SB-222200, a potent and selective non-peptide antagonist of the tachykinin NK-3 receptor. By synthesizing key findings from preclinical studies, this document provides a comprehensive overview of its mechanism of action, physiological and behavioral impacts, and the experimental frameworks used to elucidate its effects. The information is presented to facilitate further research and drug development efforts centered on the NK-3 receptor pathway.

Core Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous ligand, neurokinin B (NKB), to the tachykinin NK-3 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with notable concentrations in regions associated with dopaminergic neurotransmission, such as the substantia nigra and the ventral tegmental area (VTA).[1] The preclinical profile of this compound demonstrates its high affinity and selectivity for the human NK-3 receptor, with the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central roles of the NK-3 receptor.[2][3]

Quantitative Pharmacological and Pharmacokinetic Profile

The following tables summarize the key quantitative data reported for this compound, providing a snapshot of its pharmacological potency and pharmacokinetic properties in various preclinical models.

Table 1: Pharmacological Profile of this compound

| Parameter | Species/Cell Line | Value | Reference |

| Ki (hNK-3R) | CHO cells expressing human NK-3 receptor | 4.4 nM | [2][3] |

| IC50 (NKB-induced Ca2+ mobilization) | HEK 293 cells expressing human NK-3 receptor | 18.4 nM | [2][3] |

| Ki (hNK-1R) | - | >100,000 nM | [2][3] |

| Ki (hNK-2R) | - | 250 nM | [2][3] |

| Ki (mNK-3R) | HEK 293 cells expressing murine NK-3 receptor | 174 nM | [2] |

| IC50 (NKB-induced Ca2+ mobilization) | HEK 293 cells expressing murine NK-3 receptor | 265 nM | [2] |

| IC50 (tiNKB) | COS-7 cells expressing tilapia Tac3Ra | 84.11 µM | [4] |

| IC50 (tiNKF) | COS-7 cells expressing tilapia Tac3Ra | 37.05 µM | [4] |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Species | Dose and Route | Value | Reference |

| Oral Bioavailability | Rat | 8 mg/kg (oral) | 46% | [2] |

| Cmax | Rat | 8 mg/kg (oral) | ~400 ng/ml | [2] |

| Peak Plasma Concentration | Mouse | 5 mg/kg (oral) | Peaked by 30 min | [5] |

| Brain Concentration (30 min post-dose) | Mouse | 5 mg/kg (oral) | 122.4 ± 17.8 ng/g | [5] |

In Vivo Effects and Experimental Protocols

This compound has been demonstrated to modulate a range of physiological and behavioral processes in vivo. The following sections detail these effects and the methodologies employed in their investigation.

Modulation of the Dopaminergic System and Behavior

A significant body of research points to the critical role of NK-3 receptor antagonism in modulating dopamine-mediated behaviors.

Key Findings:

-

Attenuation of Cocaine-Induced Hyperactivity: Acute administration of this compound in mice has been shown to attenuate the stereotypic behavioral responses induced by cocaine.[1]

-

Enhanced Dopamine-Mediated Behaviors after Repeated Administration: Conversely, repeated administration of this compound followed by a drug-free period leads to enhanced hyperactivity when challenged with cocaine or a dopamine D1 receptor agonist.[1]

-

Dopamine D1 Receptor Upregulation: This enhanced behavioral response is associated with a significant increase in dopamine D1 receptor density in the striatum.[1] Specifically, studies have shown a 19.7% increase in D1 receptor density in the striatum of mice treated with this compound.[1][6]

-

Prevention of Apomorphine-Evoked NK-3R Internalization: In the VTA of rats, this compound prevents the apomorphine-induced internalization of NK-3 receptors on the surface of dopaminergic dendrites.[7]

Experimental Protocol: Assessment of Cocaine-Induced Hyperactivity in Mice

-

Animals: Adult male CD-1 mice.[1]

-

Drug Administration:

-

Behavioral Assessment:

-

Following drug administration, mice are placed in activity monitoring chambers.

-

Ambulatory and stereotypic activities are recorded and quantified.

-

-

Dopamine D1 Receptor Binding Assay:

-

After a 7-day drug-free period following repeated this compound administration, striatal tissue is harvested.

-

[3H] SCH 23390 is used as the radioligand in homogenate binding studies to quantify dopamine D1 receptor density (Bmax) and affinity (KD).[1]

-

Regulation of the Reproductive Axis

Studies in non-mammalian models have highlighted a role for the NKB/NK-3R system in regulating reproductive functions.

Key Findings:

-

Inhibition of Gonadotropin Release: In male tilapia, this compound has been shown to inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]

-

Reduction in Sperm Production: Long-term administration of this compound in tilapia resulted in decreased sperm production.[4]

Experimental Protocol: Assessment of Reproductive Effects in Tilapia

-

Animals: Mature male tilapia.[4]

-

Drug Administration:

-

Hormone Level Measurement: Blood plasma is collected at specified time points post-injection, and LH and FSH levels are quantified using specific ELISA assays.[4]

-

Spermatogenesis Analysis: Following the chronic treatment period, testes are sampled for histological analysis to assess changes in sperm volume and the different stages of spermatogenesis.[8]

Cardiovascular Effects

Central administration of this compound has been shown to influence blood pressure regulation in a hypertensive rat model.

Key Findings:

-

Antihypertensive Effects: Intracerebroventricular (i.c.v.) injection of this compound caused a sustained, dose-dependent decrease in blood pressure in spontaneously hypertensive rats (SHR).[9]

-

No Effect in Normotensive Rats: The antihypertensive effect was not observed in normotensive Wistar-Kyoto rats.[9]

-

Mechanism of Action: The blood pressure-lowering effect of this compound was independent of circulating levels of catecholamines or vasopressin.[9]

Experimental Protocol: Assessment of Antihypertensive Effects in Rats

-

Animals: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats.[9]

-

Drug Administration: Intracerebroventricular (i.c.v.) injection of this compound.[9]

-

Blood Pressure Measurement: Continuous monitoring of arterial blood pressure.

-

Control Experiments: To elucidate the mechanism, experiments were also conducted in bilaterally nephrectomized SHR rats and involved the measurement of plasma catecholamines and vasopressin.[9]

Conclusion

This compound has proven to be a valuable pharmacological tool for probing the in vivo functions of the tachykinin NK-3 receptor. The compiled data and experimental protocols presented in this guide highlight its significant influence on the dopaminergic, reproductive, and cardiovascular systems. The intricate interplay between NK-3 receptor antagonism and dopamine-mediated behaviors, particularly the observed upregulation of D1 receptors following repeated administration, warrants further investigation. This understanding is crucial for the potential development of novel therapeutics targeting the NK-3 receptor for a range of central nervous system disorders. The detailed methodologies provided herein are intended to serve as a foundation for future preclinical research in this promising area.

References

- 1. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of this compound, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [scholarshare.temple.edu]

- 7. The neurokinin-3 receptor (NK3R) antagonist SB222200 prevents the apomorphine-evoked surface but not nuclear NK3R redistribution in dopaminergic neurons of the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. | BioWorld [bioworld.com]

SB-222200: A Technical Guide to its Selectivity for the NK3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective NK3 receptor antagonist, SB-222200. The document outlines the compound's binding affinity and functional activity at the human NK1, NK2, and NK3 receptors, presenting quantitative data in structured tables for clear comparison. Detailed experimental methodologies for key assays are provided, alongside visualized signaling pathways and experimental workflows using Graphviz DOT language to facilitate a comprehensive understanding of its pharmacological profile.

Quantitative Data Summary

The selectivity of this compound for the human neurokinin-3 (NK3) receptor over the NK1 and NK2 receptors has been characterized through radioligand binding and functional assays. The data consistently demonstrates a high affinity and potent antagonism at the NK3 receptor with significantly lower affinity for the NK1 and NK2 receptors.

Table 1: Binding Affinity of this compound at Human Neurokinin Receptors

| Receptor | Radioligand | Cell Line | Ki (nM) |

| hNK3 | 125I-[MePhe7]NKB | CHO | 4.4[1] |

| hNK2 | 125I-NKA | CHO | 250[1] |

| hNK1 | 125I-Substance P | CHO | >100,000[1] |

Table 2: Functional Antagonist Activity of this compound at Human Neurokinin Receptors

| Receptor | Agonist | Assay Type | Cell Line | IC50 (nM) |

| hNK3 | Neurokinin B (NKB) | Calcium Mobilization | HEK 293 | 18.4[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human NK1, NK2, or NK3 receptor are cultured to ~80-90% confluency.

-

Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.

2. Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the appropriate radioligand (e.g., 125I-[MePhe7]NKB for NK3, 125I-NKA for NK2, 125I-Substance P for NK1).

-

Increasing concentrations of unlabeled this compound.

-

Cell membrane preparation.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and a protease inhibitor like bacitracin).

-

-

For determining non-specific binding, a high concentration of a known non-radiolabeled ligand for the respective receptor is added.

-

The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Functional Assay

This assay measures the functional antagonist activity (IC50) of this compound by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an NK3 receptor agonist.

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK3 receptor are cultured to ~80-90% confluency.

-

Cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for a specified time (e.g., 60 minutes). Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, calcium-binding form, Fura-2.

3. Antagonist and Agonist Addition:

-

After dye loading, the cells are washed to remove excess dye.

-

Increasing concentrations of this compound are added to the wells and pre-incubated for a short period.

-

A fixed concentration of an NK3 receptor agonist, such as Neurokinin B (NKB), is then added to stimulate the receptor.

4. Fluorescence Measurement:

-

The fluorescence intensity is measured using a fluorescence plate reader. For Fura-2, the ratio of fluorescence emission at 510 nm is measured with excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

The change in the fluorescence ratio indicates a change in intracellular calcium concentration.

5. Data Analysis:

-

The concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined by non-linear regression analysis of the dose-response curve.

Caption: Workflow for Calcium Mobilization Functional Assay.

Neurokinin Receptor Signaling Pathways

Neurokinin receptors (NK1, NK2, and NK3) are members of the G protein-coupled receptor (GPCR) superfamily. Their activation by endogenous tachykinin peptides (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) primarily initiates signaling through the Gq alpha subunit of the associated G protein.

The activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key signaling event that leads to various cellular responses. This compound, as an NK3 receptor antagonist, blocks the binding of NKB, thereby preventing the initiation of this signaling cascade.

Caption: NK3 Receptor Gq Signaling Pathway.

References

Pharmacokinetic Profile of SB-222200: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. Its ability to penetrate the central nervous system and its oral bioavailability have made it a valuable tool for investigating the physiological and pathophysiological roles of the NK-3 receptor. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), supported by detailed experimental protocols and a visualization of its primary signaling pathway.

Pharmacodynamic and In Vitro Activity

This compound exhibits high affinity and selectivity for the human NK-3 receptor. The following table summarizes its in vitro activity from radioligand binding and functional assays.

| Parameter | Species | Cell Line | Value | Reference |

| Ki (hNK-3R) | Human | CHO | 4.4 nM | [Sarau et al., 2000] |

| IC50 (hNK-3R, Ca2+ mobilization) | Human | HEK 293 | 18.4 nM | [Sarau et al., 2000] |

| Ki (hNK-1R) | Human | --- | >100,000 nM | [Sarau et al., 2000] |

| Ki (hNK-2R) | Human | --- | 250 nM | [Sarau et al., 2000] |

| Ki (mNK-3R) | Murine | HEK 293 | 174 nM | [Sarau et al., 2000] |

| IC50 (mNK-3R, Ca2+ mobilization) | Murine | HEK 293 | 265 nM | [Sarau et al., 2000] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in rats and mice. The compound demonstrates good oral bioavailability and penetrates the blood-brain barrier.

In Vivo Pharmacokinetics in Rats

| Parameter | Route | Dose | Vehicle | Value | Reference |

| Bioavailability (F) | Oral | 10 mg/kg | 50% PEG-400, 49.5% water, 0.5% carboxymethylcellulose | 46% | [Sarau et al., 2000] |

| Cmax | Oral | 10 mg/kg | 50% PEG-400, 49.5% water, 0.5% carboxymethylcellulose | 427 ± 232 ng/mL | [Sarau et al., 2000] |

| Tmax | Oral | 10 mg/kg | 50% PEG-400, 49.5% water, 0.5% carboxymethylcellulose | ~4 hours | [Sarau et al., 2000] |

| t1/2 | Intravenous | 2.5 mg/kg | --- | ~2 hours | [Sarau et al., 2000] |

| Clearance (CL) | Intravenous | 2.5 mg/kg | --- | 56 mL/min/kg | [Sarau et al., 2000] |

| Volume of Distribution (Vd) | Intravenous | 2.5 mg/kg | --- | 3-5 L/kg | [Sarau et al., 2000] |

| Brain Concentration | IV Infusion (1 mg/kg/h for 6h) | --- | --- | 504 ± 103 ng/g | [Sarau et al., 2000] |

| Plasma Concentration (at 6h) | IV Infusion (1 mg/kg/h for 6h) | --- | --- | 280 ± 32 ng/mL | [Sarau et al., 2000] |

In Vivo Pharmacokinetics in Mice

| Parameter | Route | Dose | Vehicle | Value | Reference |

| ED50 (vs. i.p. senktide) | Oral | ~5 mg/kg | PEG-400/1% methylcellulose | --- | [Sarau et al., 2000] |

| Brain Concentration (at 30 min) | Oral | 5 mg/kg | PEG-400/carboxymethylcellulose | 122.4 ± 17.8 ng/g | [Sarau et al., 2000] |

| Plasma Concentration (at 30 min) | Oral | 5 mg/kg | PEG-400/carboxymethylcellulose | ~100 ng/mL | [Sarau et al., 2000] |

Metabolism and Excretion

The metabolism of this compound, a quinoline carboxamide derivative, is anticipated to be primarily mediated by hepatic cytochrome P450 (CYP) enzymes. While specific metabolites and excretion pathways for this compound have not been extensively detailed in publicly available literature, studies on similar quinoline carboxamide structures suggest that metabolism likely involves oxidation and other phase I reactions. The high plasma clearance observed in rats suggests efficient metabolic breakdown. Further studies are required to fully characterize the metabolic profile and the primary routes of excretion (renal vs. biliary) for this compound and its metabolites.

Experimental Protocols

Animals

-

Rats: Male Sprague-Dawley rats.

-

Mice: Male BALB/c mice.

Pharmacokinetic Study in Rats (Oral and Intravenous)

-

Housing and Preparation: Rats were housed under standard laboratory conditions and fasted overnight before oral administration. For intravenous studies, rats were prepared with indwelling cannulas in the femoral artery for blood sampling.

-

Dosing:

-

Oral: this compound was administered by oral gavage at a dose of 10 mg/kg. The vehicle used was a solution of 50% PEG-400, 49.5% water, and 0.5% carboxymethylcellulose.

-

Intravenous: A solution of this compound was infused intravenously at a dose of 2.5 mg/kg to determine systemic plasma clearance.

-

-

Blood Sampling: Blood samples were collected from the femoral artery at various time points over 24 hours post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -30°C until analysis.

Brain Penetration Study in Rats

-

Dosing: this compound was administered to rats via intravenous infusion at a rate of 1 mg/kg/h for 6 hours to approach steady-state conditions.

-

Sample Collection: Blood samples were collected at 30-minute intervals during the final 2 hours of the infusion. Immediately after the infusion, animals were euthanized, and the entire brain was removed.

-

Sample Processing: Brain tissue was homogenized in saline. Both plasma and brain homogenate samples were stored at -30°C until analysis.

Pharmacodynamic and Pharmacokinetic Study in Mice

-

Dosing: Male BALB/c mice were pretreated with this compound administered orally at a dose of 5 mg/kg in a PEG-400/carboxymethylcellulose suspension.

-

Challenge: At various times after this compound administration, mice were challenged with the NK-3 receptor agonist senktide (1.0 mg/kg, s.c.), and behavioral responses (e.g., head twitches) were recorded.

-

Sample Collection: At the time of behavioral assessment, blood and brain samples were collected for the determination of this compound concentrations.

Analytical Methodology

-

Rat Plasma (Oral Study): An HPLC/UV analytical method was used. This involved reversed-phase chromatography on an octadecylsilica column with UV detection at 333 nm.

-

Rat and Mouse Plasma and Brain Homogenate: Quantitative analysis was performed using liquid chromatography with triple quadrupole mass spectrometric detection (LC/MS/MS) for higher sensitivity and specificity.

Signaling Pathway and Experimental Workflow

NK-3 Receptor Signaling Pathway

This compound acts as an antagonist at the NK-3 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin B (NKB), to the NK-3 receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of NKB, thereby inhibiting this downstream signaling.

Caption: NK-3 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound in a preclinical setting.

Caption: Preclinical Pharmacokinetic Workflow for this compound.

SB-222200 as a research tool for CNS disorders

SB-222200: A Technical Guide for CNS Research

An In-depth Whitepaper on the Potent and Selective NK-3 Receptor Antagonist as a Research Tool in Neuropharmacology and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 receptor (NK-3R).[1] Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the role of the tachykinin system, particularly Neurokinin B (NKB) and its receptor, in the pathophysiology of various central nervous system (CNS) disorders.[1] The preclinical profile of this compound, characterized by high affinity, selectivity, and oral bioavailability, has established its utility in defining the physiological and pathophysiological functions of NK-3 receptors within the CNS.[2][3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental protocols, and its application in CNS research, with a focus on its interaction with dopaminergic systems.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of the endogenous tachykinin ligand, Neurokinin B (NKB), to the NK-3 receptor, a G protein-coupled receptor (GPCR).[4] The NKB/NK-3R signaling pathway is implicated in a multitude of physiological processes.[4] In the CNS, NK-3 receptors are strategically located in regions like the substantia nigra and ventral tegmental area (VTA), where they are thought to modulate dopaminergic neurotransmission.[5]

Activation of the NK-3R by NKB typically leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event that this compound effectively antagonizes.[1][2][3]

Quantitative Pharmacological Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Potency

This compound demonstrates high affinity for the human NK-3 receptor and acts as a potent antagonist in functional assays.[2][3]

| Parameter | Receptor / Assay Condition | Value (nM) |

| Binding Affinity (Ki) | Human NK-3R (CHO cell membranes) | 4.4[1][2][3] |

| Murine NK-3R (HEK 293 cells) | 174[2][3] | |

| Functional Potency (IC50) | NKB-induced Ca²⁺ mobilization (human NK-3R) | 18.4[1][2][3] |

| NKB-induced Ca²⁺ mobilization (murine NK-3R) | 265[2][3] | |

| Table 1: In Vitro affinity and potency of this compound. |

Receptor Selectivity Profile

A key attribute of this compound as a research tool is its high selectivity for the NK-3 receptor over other tachykinin receptors, NK-1 and NK-2.[1][2][3]

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. hNK-3R (Fold) |

| Human NK-3R | 4.4 | - |

| Human NK-2R | 250[1][2][3] | ~57 |

| Human NK-1R | >100,000[1][2][3] | >22,700 |

| Table 2: Receptor selectivity profile of this compound. |

Preclinical Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties in animal models, including good oral bioavailability and CNS penetration.[2][3]

| Species | Dose & Route | Parameter | Value |

| Rat | 8 mg/kg, p.o. | Cmax | ~400 ng/mL[2][3] |

| 8 mg/kg, p.o. | Oral Bioavailability | 46%[2][3] | |

| 10 mg/kg, p.o. | Cmax | 427 ng/mL[1] | |

| 2.5 mg/kg, i.v. | T1/2 | 1.9 h[1] | |

| Mouse | 5 mg/kg, p.o. | Brain Concentration (at 30 min) | 122.4 ng/g[6] |

| Table 3: Pharmacokinetic properties of this compound in preclinical models. |

Application in CNS Research: Modulation of Dopaminergic Systems

This compound has been instrumental in elucidating the role of NK-3 receptors in modulating dopamine-mediated behaviors, which is relevant for disorders like schizophrenia and addiction.[5][7]

-

Acute Administration: Acute blockade of NK-3 receptors with this compound attenuates the stereotypic behavioral hyperactivity induced by cocaine in mice.[5] This suggests an immediate modulatory role of the NK-3R system on dopamine-driven behaviors.[5]

-

Repeated Administration: Chronic or repeated administration of this compound has been shown to have contrasting long-term effects. Following a drug-free period after repeated administration, a subsequent challenge with cocaine or a dopamine D1 receptor agonist resulted in significantly enhanced hyperactivity.[5]

-

Receptor Upregulation: This behavioral sensitization is correlated with a 19.7% increase in dopamine D1 receptor density in the striatum.[5][7] This finding suggests that prolonged blockade of NK-3 receptors can lead to neuroadaptive changes in the dopamine system.[5]

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for characterizing this compound and similar NK-3R antagonists.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NK-3 receptor.

Materials:

-

Cell membranes expressing the recombinant human NK-3 receptor (e.g., from CHO cells).[2][8]

-

Radiolabeled NK-3R ligand (e.g., ¹²⁵I-[MePhe⁷]NKB).[1][2][3]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Unlabeled this compound for competition binding.

-

High concentration of an unlabeled NK-3R ligand (e.g., 10 µM NKB) for non-specific binding.[8]

-

Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[8]

-

Scintillation counter and cocktail.[8]

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in cold binding buffer. Determine protein concentration via a standard assay (e.g., BCA).[8]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[8]

-

Quantification: Place filters in vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro: Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

-

HEK 293 cells stably expressing the human NK-3 receptor.[2][4]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4]

-

Varying concentrations of this compound.

-

A fixed concentration of an NK-3R agonist (e.g., NKB or senktide).[2][4]

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Cell Culture: Plate HEK 293-hNK-3R cells in 96-well plates and grow to confluence.[4]

-

Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's protocol.[4]

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or vehicle for a defined period (e.g., 10-30 minutes).[4]

-

Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a fixed concentration of the NK-3R agonist to all wells.[4]

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response in the absence of antagonist as 100% and the response with no agonist as 0%. Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀.[4]

In Vivo: Inhibition of Senktide-Induced Behaviors

Objective: To assess the in vivo efficacy and CNS penetration of this compound.

Materials:

-

This compound suspended in an appropriate vehicle (e.g., PEG-400/carboxymethylcellulose).[3][6]

-

Behavioral observation chambers.

Procedure:

-

Acclimation: Acclimate animals to the testing environment.

-

Antagonist Administration: Administer this compound orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 2.5-10 mg/kg).[2][5]

-

Pretreatment Period: Allow for a pretreatment period (e.g., 30 minutes) for the drug to be absorbed and reach the CNS.[3][5]

-

Agonist Challenge: Administer senktide via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[2][3][9]

-

Behavioral Observation: Immediately place the animals in observation chambers and record specific behaviors (e.g., head shakes, tail whips, hyperlocomotion) for a set duration.[3][9]

-

Data Analysis: Quantify the frequency or duration of the observed behaviors. Compare the results from this compound-treated groups to the vehicle-treated control group. Calculate the ED₅₀ (the dose required to inhibit 50% of the agonist-induced response).[2][3]

Conclusion

This compound is a well-characterized and highly selective NK-3 receptor antagonist that serves as a critical research tool for CNS disorders. Its favorable pharmacological profile, including CNS penetration and oral activity, allows for robust in vivo investigations.[2] The data summarized herein underscore its utility in probing the complex role of the NKB/NK-3R signaling pathway in neurobiology. Specifically, its demonstrated ability to modulate dopaminergic systems highlights its importance in preclinical research for schizophrenia, addiction, and other dopamine-related pathologies.[5][7] The detailed protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their own investigations into the intricacies of CNS function and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of this compound, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [scholarshare.temple.edu]

- 8. benchchem.com [benchchem.com]

- 9. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Tachykinin Receptor 3 (NK3R) and SB-222200 Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tachykinin system, comprising a family of neuropeptides and their corresponding G protein-coupled receptors (GPCRs), is a critical regulator of diverse physiological processes.[1][2] The three primary tachykinin receptors are the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R), which are preferentially activated by the endogenous ligands Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[1][3] The NK3 receptor, encoded by the TACR3 gene, is expressed predominantly in the central nervous system and plays a significant role in regulating reproductive hormone secretion, dopamine modulation, and cardiovascular function.[1][4][5]

Dysregulation of the NKB/NK3R signaling pathway has been implicated in various pathologies, including polycystic ovary syndrome (PCOS), menopausal vasomotor symptoms, and schizophrenia.[6] This has positioned the NK3R as a promising therapeutic target. SB-222200, a potent, selective, and centrally-acting non-peptide antagonist of the NK3R, has emerged as an invaluable pharmacological tool for elucidating the receptor's function and as a lead compound in drug development.[7][8] This technical guide provides an in-depth overview of the NK3R, its interaction with this compound, associated signaling pathways, and key experimental methodologies for its characterization.

Tachykinin Receptor 3 (NK3R) Signaling Pathway

The NK3R is a canonical GPCR that couples to the Gq/11 family of G-proteins.[3][9] Upon binding of an agonist such as NKB, the receptor undergoes a conformational change, activating the Gq/11 protein.[9] This initiates a well-defined intracellular signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[2][9]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][9]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[2]

The primary functional outcome measured in vitro is the robust and rapid increase in intracellular Ca2+ concentration following agonist stimulation.[3][7]

Profile of this compound

This compound, or [(S)-(-)-N-(alpha-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide], is a non-peptide small molecule that acts as a potent and selective antagonist for the human NK3 receptor.[7] It is characterized by its ability to cross the blood-brain barrier, making it suitable for investigating the central nervous system (CNS) functions of NK3R.[7][8]

Quantitative Data: Binding Affinity and Functional Potency

This compound demonstrates high affinity for the human NK3R and potent functional antagonism. Its selectivity is a key feature, with significantly lower affinity for the NK1 and NK2 receptor subtypes.[7][8]

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human NK3R (in CHO cells) | 4.4 nM | [7][8][10] |

| Murine NK3R (in HEK293 cells) | 174 nM | [7] | |

| Human NK2R | 250 nM | [7][8] | |

| Human NK1R | >100,000 nM | [7][8] | |

| Functional Potency (IC50) | Human NK3R (Ca²+ mobilization) | 18.4 nM | [7][8] |

| Murine NK3R (Ca²+ mobilization) | 265 nM | [7] | |

| In Vivo Potency (ED50) | Mouse (vs. senktide-induced behavior) | ~5 mg/kg (oral) | [7] |

Pharmacokinetic Profile

Pharmacokinetic studies in rodents have shown that this compound has moderate oral bioavailability and effectively penetrates the CNS.[7][8]

| Parameter | Species | Dose | Value | Reference |

| Bioavailability | Rat | 8 mg/kg (oral) | 46% | [7] |

| Cmax | Rat | 8 mg/kg (oral) | ~400 ng/mL | [7] |

| T1/2 (Terminal half-life) | Rat | 2.5 mg/kg (IV) | 1.9 hours | [8] |

| Brain Concentration | Mouse | 5 mg/kg (oral) | 122.4 ng/g (at 30 min) | [11] |

Key Experimental Methodologies

The characterization of the this compound and NK3R interaction relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity (Ki) of this compound for the NK3R by measuring its ability to displace a radiolabeled ligand.[6]

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing NK3R (e.g., CHO-hNK3R cells) in a buffer and centrifuge to isolate the cell membrane fraction containing the receptors.[12]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK3R ligand (e.g., ¹²⁵I-[MePhe⁷]NKB), and varying concentrations of the unlabeled competitor, this compound.[7][12]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. The receptors and bound ligands are retained on the filter.[12][13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The resulting inhibition curve is used to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.[6][12]

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an NK3R agonist, thereby determining its functional potency (IC50).[7][8]

Protocol:

-